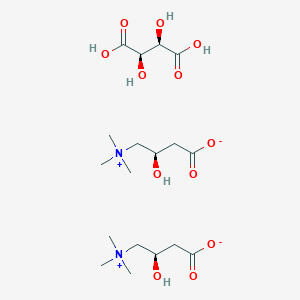
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate is a compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate involves several steps. Typically, the preparation starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. Common reagents used in the synthesis include acids, bases, and solvents that facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as chemical vapor deposition and solid-liquid separation are commonly employed in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate is used as a reagent in various chemical reactions. Its unique properties make it valuable for synthesizing other compounds and studying reaction mechanisms.
Biology: In biology, this compound is used in research related to metabolic pathways and enzyme functions. Its interactions with biological molecules provide insights into cellular processes and biochemical reactions.
Medicine: In medicine, this compound has potential therapeutic applications. It is studied for its effects on various physiological processes and its potential use in drug development.
Industry: In industry, this compound is used in the production of various materials and chemicals. Its properties make it suitable for applications in manufacturing, quality control, and product development .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate include other hydroxy acids and butanoates. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups.
Propiedades
Fórmula molecular |
C18H36N2O12 |
|---|---|
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/2C7H15NO3.C4H6O6/c2*1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h2*6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*6-;1-,2-/m111/s1 |
Clave InChI |
GADIJPCDIWZEMB-BTNVMJJCSA-N |
SMILES isomérico |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C[N+](C)(C)C[C@@H](CC(=O)[O-])O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)[O-])O.C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


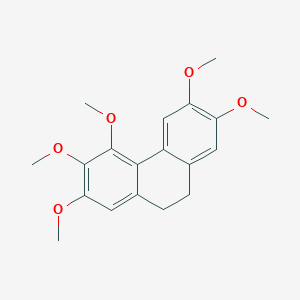
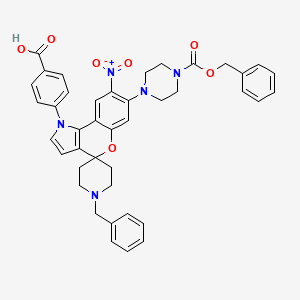
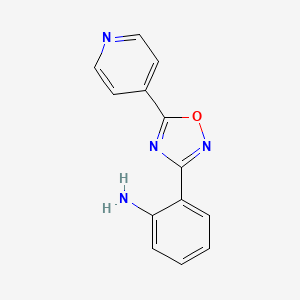

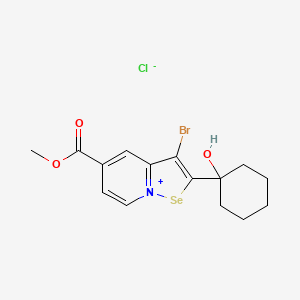

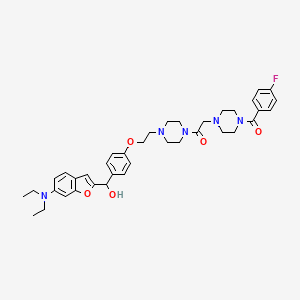
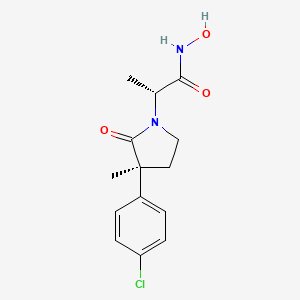

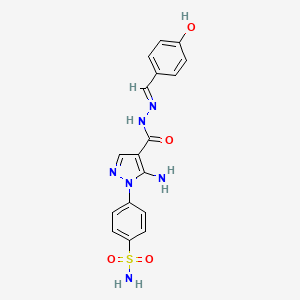
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)


![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)
